1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate

Description

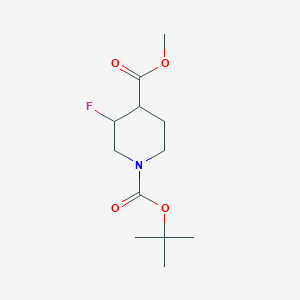

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-fluoropiperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFJCQYJBJXLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001133684 | |

| Record name | 1,4-Piperidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 4-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303974-48-2 | |

| Record name | 1,4-Piperidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 4-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303974-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 4-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate typically involves the fluorination of a piperidine derivative followed by esterification. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is utilized in various scientific research fields:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

(a) 1-Tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS Not Provided)

- Structure : Replaces fluorine at position 3 with a ketone (3-oxo) and substitutes the methyl ester at position 4 with ethyl.

- Molecular Formula: C₁₆H₂₅NO₅.

- Key Differences: The 3-oxo group increases electrophilicity, making the compound more reactive toward nucleophiles compared to the fluorine-substituted analog .

- Synthesis : Prepared via Dieckmann cyclization, but with lower yields (~28%) compared to fluorinated derivatives, indicating challenges in stabilizing the ketone intermediate .

(b) trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS 88072-90-6)

- Structure : Features a methyl group at position 3 instead of fluorine.

- Molecular Formula: C₁₃H₂₃NO₄.

- Key Differences: The methyl group introduces steric bulk, which may hinder interactions with flat binding pockets in biological targets .

Halogenation and Electronic Effects

(a) 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS 1255667-06-1)

- Structure : Contains two fluorine atoms at position 5 and a methyl ester at position 3.

- Molecular Formula: C₁₂H₁₇F₂NO₄.

- Altered ring conformation due to steric and electronic effects of adjacent fluorines .

(b) 1-tert-Butyl 4-ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate (CAS 1334416-35-1)

- Structure : Features 3,3-difluoro and 4-methyl substituents.

- Molecular Formula: Not explicitly stated but inferred to be C₁₅H₂₂F₂NO₄.

- Key Differences :

Functional Group Modifications

(a) 1-tert-Butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate (CAS 362703-35-3)

- Structure: Substitutes fluorine at position 3 with an aminomethyl group at position 4.

- Molecular Formula : C₁₃H₂₄N₂O₄.

- Key Differences: The basic amine introduces solubility in acidic conditions, contrasting with the neutral fluorine’s hydrophobicity . Potential for forming salt bridges in biological systems, unlike the electronegative fluorine .

(b) 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1)

- Structure : Parent compound lacking the 3-fluoro substituent.

- Molecular Formula: C₁₂H₂₁NO₄.

- Key Differences :

Table 1: Key Properties of Selected Compounds

Biological Activity

1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate (CAS Number: 1303974-48-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H20FNO4

- Molecular Weight : 261.29 g/mol

- IUPAC Name : 1-(tert-butyl) 4-methyl 3-fluoropiperidine-1,4-dicarboxylate

- Purity : Typically available at 95% purity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing the synthesis of neurotransmitters or modulating receptor activity.

Antitumor Activity

Recent investigations have indicated that derivatives of piperidine compounds exhibit antitumor properties. A study highlighted the compound's ability to inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| A431 (skin cancer) | 65% | 15 |

| MCF-7 (breast cancer) | 70% | 10 |

| HeLa (cervical cancer) | 60% | 12 |

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. In vitro studies demonstrated that it could reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation in cellular models. It was observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating a potential role in treating inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Initial studies suggest moderate absorption and distribution characteristics, with ongoing research focused on its metabolism and excretion pathways.

Safety and Toxicology

Safety assessments have indicated that while the compound exhibits biological activity, it also presents certain toxicity risks at higher concentrations. The GHS classification indicates potential hazards such as skin irritation and respiratory issues upon exposure .

Q & A

Q. What multi-step synthetic routes are optimal for preparing 1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate?

Methodological Answer: A 5-step synthesis route is commonly employed:

- Step 1: Deprotonation using lithium diisopropylamide (LDA) in THF/hexane at -78°C for 2 hours.

- Step 2: Alkylation with diiodomethane at ambient temperature.

- Step 3: Acidic hydrolysis (HCl/dioxane) at 20–50°C for 25 hours.

- Step 4: Pd-catalyzed coupling with tert-butyl XPhos ligand under inert atmosphere (40–100°C, 5.5 hours).

- Step 5: Final purification via column chromatography (silica gel, EtOAc/hexane). Yields range from 24–34% depending on reaction scale and conditions .

Q. How can competing alkylation side reactions be minimized during synthesis?

Methodological Answer: Competing alkylation at non-target positions is mitigated by:

- Stoichiometric control: Maintaining a 1:1 ratio of LDA to substrate to avoid over-deprotonation.

- Temperature regulation: Strict adherence to -78°C during deprotonation to suppress thermal side reactions.

- Real-time monitoring: Thin-layer chromatography (TLC) at each step to detect intermediates and adjust conditions .

Q. What purification techniques are effective for isolating the final product?

Methodological Answer: Post-synthesis purification involves:

- Liquid-liquid extraction: Using ethyl acetate to isolate the organic layer, followed by brine washes.

- Drying agents: Anhydrous MgSO₄ or Na₂SO₄ to remove residual moisture.

- Chromatography: Silica gel column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1).

- Recrystallization: From EtOAc/hexane mixtures to enhance purity (>97% by HPLC) .

Advanced Research Questions

Q. How can computational quantum chemistry optimize reaction pathways for novel derivatives?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and regioselectivity. For example:

- Reaction path sampling: Identifies energy barriers for fluorination steps.

- Solvent effects: COSMO-RS models simulate solvent interactions to improve yield in polar aprotic solvents (e.g., DMF).

- ICReDD’s workflow: Combines computational predictions with high-throughput screening to prioritize experimental conditions, reducing trial-and-error by ~40% .

Q. What statistical methods resolve contradictions in reaction yield data across laboratories?

Methodological Answer: Design of Experiments (DoE) and multivariate analysis are critical:

- Factorial design: Tests variables (temperature, catalyst loading, solvent) to identify interactions.

- Central composite design: Models nonlinear relationships (e.g., yield vs. temperature in Pd-catalyzed steps).

- ANOVA: Isolates significant factors (e.g., Cs₂CO₃ concentration in SN2 reactions, p < 0.05). Contradictions often arise from unaccounted variables like trace moisture; rigorous DoE minimizes these discrepancies .

Q. How can diastereomeric byproducts be characterized and resolved?

Methodological Answer: Advanced spectroscopic and separation techniques:

- Chiral HPLC: Uses amylose-based columns (Chiralpak AD-H) with hexane:IPA eluents to resolve enantiomers.

- Mosher ester analysis: Derivatizes free hydroxyl groups with (R)- and (S)-MTPA-Cl to assign absolute configuration via ¹H-NMR.

- X-ray crystallography: Resolves ambiguous NOE correlations in crowded piperidine ring systems .

Q. What mechanistic insights explain the instability of the Boc group under specific conditions?

Methodological Answer: The tert-butoxycarbonyl (Boc) group is prone to cleavage via:

- Acidic conditions: HCl in dioxane induces carbamate protonation, leading to tert-butyl cation and CO₂ release.

- Thermal degradation: Above 100°C, retro-Diels-Alder reactions fragment the Boc group (observed via TGA-MS). Stabilization strategies include using milder acids (e.g., TFA) or lowering reaction temperatures during deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.